dimethyl 2-(1-acetyl-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
Dimethyl 2-(1-acetyl-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that features a quinoline core with multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(1-acetyl-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and dithiole compounds. Key steps may involve:
Acetylation: Introduction of the acetyl group.
Thioxo group formation: Incorporation of sulfur atoms.
Dithiole ring formation: Cyclization reactions to form the dithiole ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1-acetyl-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reaction with reducing agents to remove oxygen atoms or add hydrogen atoms.
Substitution: Replacement of one substituent with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl 2-(1-acetyl-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Bind to active sites: Inhibit or activate enzymes.
Interact with receptors: Modulate signaling pathways.
Alter cellular processes: Affect cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with a similar quinoline core structure.
Dithiole derivatives: Compounds with similar dithiole rings.
Uniqueness
Dimethyl 2-(1-acetyl-2,2,6,8-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23NO5S3 |
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Molecular Weight |
477.6 g/mol |
IUPAC Name |
dimethyl 2-(1-acetyl-2,2,6,8-tetramethyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C22H23NO5S3/c1-10-8-11(2)15-13(9-10)14(18(29)22(4,5)23(15)12(3)24)21-30-16(19(25)27-6)17(31-21)20(26)28-7/h8-9H,1-7H3 |
InChI Key |
YJRTVURVVFJVMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C)(C)C)C |
Origin of Product |
United States |
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